2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound notable for its diverse functional groups and potential applications in scientific research. This compound features a triazine ring, a benzyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 396.52 g/mol.
This compound is classified under the category of bioactive reagents and research chemicals. It is primarily utilized in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound is available from several suppliers, including EvitaChem and BenchChem, which indicate its relevance in ongoing research.
The synthesis of 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide involves several key steps:
The molecular structure of 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide can be represented using various chemical notation systems:
COc1ccccc1NC(=O)CSc1nnc(Cc2ccccc2)C(=O)n1N
DUAMGCZZSQRHEI-UHFFFAOYSA-N
The compound features multiple functional groups that contribute to its chemical reactivity and potential interactions in biological systems.
The compound's reactivity can be attributed to its functional groups:
These reactions highlight the compound's utility as a building block for more complex molecules .
These mechanisms suggest potential therapeutic applications in treating various diseases .
The physical properties of 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide include:
Chemical properties include:
These properties are crucial for understanding how this compound behaves in both synthetic and biological contexts .
The potential applications of 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide span several fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: